(2,2-Difluorocyclohexyl)azanium;chloride

Physicochemical profiling Amine basicity Drug discovery

(2,2-Difluorocyclohexyl)azanium;chloride, systematically known as 2,2-difluorocyclohexanamine hydrochloride (CAS 921602-83-7), is a fluorinated cycloalkylamine building block belonging to the gem-difluoro cyclohexylamine class. With a molecular formula of C6H12ClF2N and a molecular weight of 171.62 g/mol, it features two fluorine atoms at the 2-position of the cyclohexane ring adjacent to the amine group, a substitution pattern that fundamentally alters its physicochemical and conformational properties compared to non-fluorinated, mono-fluorinated, or regioisomeric difluoro analogs.

Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
Cat. No. B7906869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluorocyclohexyl)azanium;chloride
Molecular FormulaC6H12ClF2N
Molecular Weight171.61 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH3+])(F)F.[Cl-]
InChIInChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H
InChIKeyINIHWKPDAPMHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorocyclohexylamine Hydrochloride: A Specialized gem-Difluoro Cyclohexyl Building Block for CNS Drug Discovery


(2,2-Difluorocyclohexyl)azanium;chloride, systematically known as 2,2-difluorocyclohexanamine hydrochloride (CAS 921602-83-7), is a fluorinated cycloalkylamine building block belonging to the gem-difluoro cyclohexylamine class [1]. With a molecular formula of C6H12ClF2N and a molecular weight of 171.62 g/mol, it features two fluorine atoms at the 2-position of the cyclohexane ring adjacent to the amine group, a substitution pattern that fundamentally alters its physicochemical and conformational properties compared to non-fluorinated, mono-fluorinated, or regioisomeric difluoro analogs [2]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for modulating the properties of central nervous system (CNS) drug candidates where fine-tuning of basicity, lipophilicity, and metabolic stability is required [3].

Why 2,2-Difluorocyclohexylamine Hydrochloride Cannot Be Substituted with Its 4,4-Regioisomer or Non-Fluorinated Analogs


Substituting (2,2-difluorocyclohexyl)azanium;chloride with its 4,4-difluoro regioisomer or non-fluorinated cyclohexylamine introduces critical differences in synthetic route feasibility, physicochemical properties, and pharmacological behavior. The 2,2-difluoro isomer requires a distinct, more demanding synthetic pathway involving deoxofluorination of 2-(trifluoroacetylamino)cycloalkanones, unlike the straightforward ketoester fluorination available for 4,4-difluoro derivatives, making the 2,2-isomer a supply-constrained specialty chemical [1]. At the molecular level, the proximity of the gem-difluoro group to the amine nitrogen exerts a stronger inductive electron-withdrawing effect on basicity (pKa decrease of ~0.3–0.5 units) while simultaneously increasing lipophilicity (LogP ~2.22 vs. ~1.17–1.50 for parent cyclohexylamine), a combination that cannot be replicated by the distal 4,4-difluoro substitution or by mono-fluorination [2]. Furthermore, patent-validated α7 nicotinic acetylcholine receptor (nAChR) modulator programs explicitly distinguish between 2,2-difluorocyclohexyl and 4,4-difluorocyclohexyl derivatives, demonstrating that the regioisomeric substitution pattern is a determinant of pharmacological activity and intellectual property positioning [3].

Quantitative Comparative Evidence for (2,2-Difluorocyclohexyl)azanium;chloride Against Its Closest Analogs


Basicity Modulation: pKa Shift Driven by 2,2-gem-Difluoro Inductive Effect

The introduction of the gem-difluoro moiety at the 2-position systematically reduces the basicity of the cyclohexylamine scaffold. Holovach et al. (2022) demonstrated that gem-difluorination of cycloalkane amines decreases the pKa of the conjugate acid by approximately 0.3–0.5 units compared to the parent non-fluorinated amine, an effect attributable to the inductive electron-withdrawing nature of the C–F bonds [1]. For cyclohexylamine, the conjugate acid pKa is reported as 10.66 [2]. Applying the established 0.3–0.5 unit shift, the conjugate acid pKa of 2,2-difluorocyclohexylamine is predicted to fall within the range of approximately 10.1–10.3. This reduced basicity directly impacts the protonation state at physiological pH, influencing membrane permeability, off-target binding, and lysosomal trapping potential [1].

Physicochemical profiling Amine basicity Drug discovery Lead optimization

Lipophilicity Increase: 2,2-Difluorocyclohexylamine LogP vs. Parent Cyclohexylamine

Contrary to the frequently observed lipophilicity-reducing effect of gem-difluorination on cyclohexane carboxylic acids, the 2,2-difluorocyclohexylamine free base exhibits increased lipophilicity relative to its non-fluorinated parent. The experimental LogP of 2,2-difluorocyclohexanamine (CAS 921753-37-9) is reported as 2.22 at 25°C . In comparison, cyclohexylamine (CAS 108-91-8) has a reported XLogP ranging from 1.17 to 1.50 across multiple authoritative databases [1][2]. This represents a LogP increase of approximately 0.7–1.1 log units, corresponding to a 5- to 12-fold increase in octanol/water partition coefficient. Holovach et al. (2022) noted that the effect of gem-difluorination on lipophilicity is complex and depends on ring size, position of fluorination, and the nature of the functional group present, with the amine series showing distinct behavior from the carboxylic acid series [3].

Lipophilicity LogP Partition coefficient Blood-brain barrier penetration

Synthetic Route Differentiation: 2,2-Difluoro Requires Alternative Pathway vs. 4,4-Difluoro Isomer

The synthesis of 2,2-difluorocyclohexylamine is fundamentally more challenging than that of its 4,4-difluoro regioisomer, creating a supply-side differentiation that impacts procurement decisions. Melnykov et al. (2017) explicitly state that while 3,3-difluoro-substituted cycloalkanones can be accessed via straightforward deoxofluorination of corresponding ketoesters, the 2,2-difluoro isomers require alternative or bypass synthetic routes [1]. For the 2,2-difluoro cyclohexylamine series, the viable pathway involves deoxofluorination of 2-(trifluoroacetylamino)cycloalkanones, a more complex multi-step sequence with lower overall throughput [1]. The same review notes that 4,4-difluorocyclohexyl building blocks have been widely used in medicinal chemistry (exemplified by the marketed drug Maraviroc), whereas the 2,2-difluoro isomers remain 'much less explored to date' [1]. This synthetic divergence translates into fewer commercial suppliers, higher procurement cost, and specialized handling requirements for the 2,2-isomer.

Synthetic accessibility Building block procurement Supply chain Process chemistry

Patent-Validated CNS Application: α7 Nicotinic Acetylcholine Receptor Modulation

The 2,2-difluorocyclohexyl moiety has been explicitly claimed and exemplified in patent literature as a critical structural element for α7 nicotinic acetylcholine receptor (α7 nAChR) positive allosteric modulators. European Patent EP 2 837 623 A1 (Sumitomo Dainippon Pharma, 2015) discloses (R)-N-(2,2-difluorocyclohexyl)-4-(5-methyl-1H-indazol-1-yl)piperidine-1-carboxamide (Example 78) and its (S)-enantiomer (Example 79) as specific, named compounds within a class of α7 nAChR modulators intended for treating CNS disorders including cognitive impairment, Alzheimer's disease, and schizophrenia [1]. Critically, the patent also exemplifies the corresponding 4,4-difluorocyclohexyl analog (Example 13: N-(4,4-difluorocyclohexyl)-4-(5-methyl-1H-indazol-1-yl)piperidine-1-carboxamide) and a non-fluorinated trans-4-methoxycyclohexyl analog (Example 1), demonstrating that the 2,2-difluoro substitution pattern is not interchangeable with other cyclohexyl substitutions and is independently pursued for its distinct pharmacological profile [1]. This patent-validated differentiation provides direct evidence that the 2,2-difluorocyclohexyl scaffold occupies a specific chemical space with demonstrable CNS therapeutic relevance.

α7 nAChR Positive allosteric modulator CNS drug discovery Cognitive disorders Alzheimer's disease

Metabolic Stability: gem-Difluorination Preserves or Slightly Improves Microsomal Stability

A critical differentiator for fluorinated building blocks in drug discovery is their impact on metabolic stability. Holovach et al. (2022) systematically evaluated the metabolic stability of a series of functionalized gem-difluorinated cycloalkanes (C3–C7) by measuring intrinsic clearance (CLint) in human liver microsome assays and comparing the results to their non-fluorinated counterparts [1]. The study found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives across all ring sizes tested [1]. This class-level finding is mechanistically grounded in the strength of the C–F bond (~485 kJ/mol vs. ~413 kJ/mol for C–H), which resists oxidative metabolism by cytochrome P450 enzymes at the fluorinated position [1]. While specific CLint values for 2,2-difluorocyclohexylamine were not individually reported in this study, the consistent trend across the cycloalkane series (cyclopropane through cycloheptane) supports the inference that the 2,2-gem-difluoro motif confers comparable metabolic stabilization to the cyclohexylamine scaffold.

Metabolic stability Intrinsic clearance Microsomal incubation CYP450 resistance Lead optimization

Research and Industrial Application Scenarios for (2,2-Difluorocyclohexyl)azanium;chloride


CNS Drug Discovery: α7 nAChR Positive Allosteric Modulator Development

Medicinal chemistry teams pursuing α7 nicotinic acetylcholine receptor (α7 nAChR) positive allosteric modulators for cognitive impairment, Alzheimer's disease, or schizophrenia should prioritize (2,2-difluorocyclohexyl)azanium;chloride as a chiral amine building block. Patent EP 2 837 623 A1 explicitly claims the (R)- and (S)-enantiomers of N-(2,2-difluorocyclohexyl)-4-(5-methyl-1H-indazol-1-yl)piperidine-1-carboxamide (Examples 78 and 79) as α7 nAChR modulators, alongside distinct 4,4-difluoro and non-fluorinated comparator examples, establishing the 2,2-difluoro pattern as a non-interchangeable structural determinant [1]. The increased lipophilicity (LogP ~2.22 vs. ~1.17–1.50 for parent amine) supports enhanced passive blood-brain barrier penetration, a critical requirement for CNS-targeted therapeutics .

Physicochemical Property Fine-Tuning in Lead Optimization

When optimizing a lead series where the cyclohexylamine scaffold requires simultaneous reduction of amine basicity and increase in lipophilicity, 2,2-difluorocyclohexylamine hydrochloride offers a quantifiable two-parameter modulation. The gem-difluoro group reduces the conjugate acid pKa by 0.3–0.5 units (from ~10.66 to ~10.1–10.3) through its inductive electron-withdrawing effect, while increasing LogP by approximately 0.7–1.1 log units [1]. This dual modulation is particularly valuable for addressing hERG liability (often associated with high basicity) and improving membrane permeability simultaneously, without introducing a metabolic stability penalty as demonstrated by Holovach et al. (2022) across the gem-difluorinated cycloalkane series [2].

Building Block Procurement for Fluorine-Containing Fragment and Scaffold Libraries

Research organizations constructing fluorinated fragment libraries or diversity-oriented synthesis collections should include (2,2-difluorocyclohexyl)azanium;chloride as a differentiated entry distinct from the more commonly available 4,4-difluorocyclohexylamine. The 2,2-isomer occupies under-explored chemical space (explicitly noted as 'much less explored' by Melnykov et al., 2017), providing access to novel intellectual property opportunities [1]. However, procurement planning must account for the more complex synthetic route (deoxofluorination of 2-(trifluoroacetylamino)cycloalkanones vs. straightforward ketoester fluorination for the 4,4-isomer), which impacts cost, available quantities, and lead times [1]. The hydrochloride salt form (CAS 921602-83-7) offers improved handling and storage stability compared to the free base, making it the preferred form for inventory management in compound management facilities [3].

Metabolic-Stability-Driven Scaffold Replacement in Preclinical Development

In preclinical development programs where a non-fluorinated cyclohexylamine-containing candidate shows promising efficacy but suboptimal metabolic stability, the 2,2-difluorocyclohexyl scaffold can serve as a direct bioisosteric replacement. The class-level evidence from Holovach et al. (2022) demonstrates that gem-difluorination of cycloalkane amines either preserves or slightly improves microsomal stability across the C3–C7 ring size range, with the C–F bond resisting CYP450-mediated oxidative metabolism [1]. This metabolic stabilization, combined with the predictable pKa shift and LogP increase, makes the 2,2-difluorocyclohexyl replacement a rational, data-supported strategy for extending half-life while maintaining target engagement, provided that the conformational effects of the 2,2-substitution pattern on the cyclohexane ring do not disrupt the pharmacophore conformation [1].

Quote Request

Request a Quote for (2,2-Difluorocyclohexyl)azanium;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.